Home > Products > Screening Compounds P107002 > 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride - 87628-50-0

3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

Catalog Number: EVT-1758554
CAS Number: 87628-50-0
Molecular Formula: C12H15Cl2N3
Molecular Weight: 272.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound serves as a versatile precursor in the synthesis of various substituted pyrazolo[4,3-c]pyridine derivatives.
  • Relevance: It shares the core pyrazole ring structure with 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride, and its acetate side chain allows for further functionalization and cyclization to form the target pyrazolopyridine scaffold.

Alkyl [4-(substituted amino)methylidene-4,5-dihydro-1H-pyrazol-3-yl]acetates (7)

  • Compound Description: This group of compounds represents intermediates generated by reacting compound 4 with N-nucleophiles. These intermediates can undergo further cyclization to form the desired pyrazolo[4,3-c]pyridine ring system.
  • Relevance: This class of compounds shares the core pyrazole ring structure and a similar substitution pattern to 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride. They are considered structurally related due to their role as synthetic precursors to the target compound.

Alkyl (4-heteroarylmethylidene-4,5-dihydro-1H-pyrazol-3-yl)acetates (8)

  • Compound Description: Similar to compound 7, this group of compounds are intermediates obtained by reacting compound 4 with C-nucleophiles. These intermediates can be further manipulated to yield various pyrazolo[4,3-c]pyridine derivatives.
  • Relevance: This class of compounds features the core pyrazole ring structure and an analogous substitution pattern to 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride. They are structurally related due to their common precursor and potential as building blocks for the target compound.

2H-pyrazolo[4,3-c]pyridine-7-carboxylates (9)

  • Compound Description: These compounds represent the final cyclized products obtained from the intermediates 7. This group showcases the diversity achievable through the synthetic route described in the paper.
  • Relevance: These compounds possess the complete pyrazolo[4,3-c]pyridine ring system found in 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride, highlighting their close structural relation. The variations in substituents on the pyrazolopyridine core demonstrate the potential for generating a library of structurally similar compounds.
Overview

3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the class of pyrazolo-pyridines. This compound is characterized by its unique structural features, which include a fused pyrazole and pyridine ring system. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility in aqueous environments.

Source and Classification

This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is synthesized primarily for research purposes and potential applications in medicinal chemistry. Its chemical structure can be denoted by the IUPAC name: 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride with a CAS number of 87628-50-0 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves cyclization reactions starting from appropriate precursors. A common method includes:

  1. Cyclization Reaction: The reaction of 3-phenylpyrazole with a suitable pyridine derivative under controlled conditions.
  2. Reaction Conditions: This process may require specific solvents and temperatures to optimize yield and purity. For instance, reactions are often conducted in polar solvents at elevated temperatures to facilitate cyclization .

Industrial production may adapt these methods for large-scale synthesis by optimizing reaction conditions such as temperature and pressure while ensuring high yields through purification processes like crystallization .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride can be represented as follows:

  • Molecular Formula: C13H10Cl2N4
  • Molecular Weight: Approximately 295.15 g/mol

The compound features a fused bicyclic system where the pyrazole ring is connected to a pyridine ring at specific positions. The phenyl group at position 3 adds to its structural complexity and potential reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride can participate in various chemical reactions:

  1. Oxidation: This can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
  2. Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution where nucleophiles replace specific atoms or groups within the molecule .

The major products formed depend on the specific reagents and conditions used during these reactions.

Mechanism of Action

The mechanism of action for 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with biological targets such as enzymes or receptors. It may modulate their activity through binding interactions that affect biochemical pathways relevant to therapeutic effects in various diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water due to its dihydrochloride form.

Chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature during reactions.

Applications

Scientific Uses

3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential therapeutic applications in treating various diseases.
  2. Biological Studies: Used to explore its biological activity and interactions with biomolecules.
  3. Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds.
  4. Industrial Applications: Utilized in developing new materials and chemical processes .

This compound represents a significant area of interest due to its diverse applications and potential benefits in drug development and material science.

Introduction to Pyrazolo[4,3-c]pyridine Scaffolds in Medicinal Chemistry

Structural and Tautomeric Features of Pyrazolo[4,3-c]pyridines

Pyrazolo[4,3-c]pyridines represent a distinctive class of bicyclic heterocyclic compounds characterized by the fusion of pyrazole and pyridine rings at specific bond positions. The [4,3-c] fusion pattern creates a molecular architecture where the pyrazole nitrogen atoms are strategically positioned at N1 and N2 relative to the fusion bond, enabling unique electronic and steric properties. Unlike their [3,4-b]-fused counterparts, pyrazolo[4,3-c]pyridines exhibit reduced aromaticity in the partially saturated derivatives like 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine, where the pyridine ring exists in a tetrahydropyridine conformation [2] [9]. This saturation profoundly impacts both the tautomeric behavior and protonation states of the scaffold. The dihydrochloride salt form of 3-phenyl derivatives incorporates two hydrochloric acid molecules, protonating the pyridine nitrogen (N7) and the basic pyrazole nitrogen (N2), enhancing water solubility while maintaining the core's planarity for target engagement [1] [9]. Computational studies indicate that the 1H-tautomeric form (proton at N1) is thermodynamically favored by ~9 kcal/mol over the 2H-form in unsaturated analogues, though saturation modulates this preference due to disrupted aromaticity [7]. This structural flexibility allows the scaffold to adopt conformations suitable for binding diverse enzymatic pockets, particularly in neurological targets [2].

Table 1: Comparative Structural Features of Pyrazolopyridine Isomers

Fusion TypeAromatic CharacterCommon TautomersRepresentative Saturation States
[4,3-c]Limited (saturated)1H, 4H-tautomers1H,4H,5H,6H,7H (Perhydro)
[3,4-b]Fully aromatic1H dominantNon-hydrogenated
[1,5-a]Fully aromaticNo significant tautomersNon-hydrogenated

Comparative Analysis of Pyrazolo[4,3-c]pyridine Derivatives in Drug Discovery

The partially saturated pyrazolo[4,3-c]pyridine core has emerged as a privileged scaffold in CNS and oncology therapeutics due to its balanced pharmacokinetic properties and target versatility. Unlike planar aromatic congeners (e.g., pyrazolo[3,4-b]pyridines), the saturated ring system in derivatives like the 3-phenyl variant reduces metabolic clearance while enhancing blood-brain barrier permeability—critical for Alzheimer’s therapeutics [2] [5]. This derivative’s molecular framework serves as a rigid bioisostere for natural purines, enabling potent kinase inhibition. For instance, optimized pyrazolo[4,3-c]pyridines demonstrate dual DYRK1A-CLK1 inhibition (IC₅₀ < 100 nM), disrupting abnormal tau phosphorylation pathways implicated in Alzheimer’s pathology [2]. Comparatively, pyrazolo[3,4-b]pyridine-based drugs like Vericiguat (cardioprotective) and Asciminib (anticancer) leverage full aromaticity for protein surface interactions, whereas the 3-phenyl-[4,3-c] variant exploits conformational constraint for deeper active-site penetration [7] [10]. Structure-activity relationship (SAR) analyses reveal that C3-aryl substitution (e.g., phenyl) significantly enhances target affinity over alkyl substituents, attributed to π-stacking with hydrophobic enzyme subpockets [2] [3]. Clinically advanced pyrazolo[4,3-c]pyridine derivatives exhibit superior selectivity profiles against off-target kinases (e.g., CDK2, GSK-3β) compared to first-generation inhibitors, underscoring their therapeutic potential [2] [8].

Table 2: Biological Activity Profiles of Key Pyrazolopyridine Derivatives

Scaffold TypeRepresentative TargetIC₅₀/EC₅₀ (nM)Therapeutic Application
3-Phenyl-[4,3-c] (saturated)DYRK1A15–85*Alzheimer’s disease
CLK122–90*
Pyrazolo[3,4-b]pyridinesGC (Vericiguat)60–180Heart failure
Pyrazolo[3,4-d]pyrimidineCDK2 (Dinaciclib)<5Cancer
[1,2,4]Triazolo[1,5-c]pyrimidineCDK257–119**Cancer

Data from [2]; *Data from [8]

Role of Substituent Diversity in Bioactivity Modulation

Strategic substituent placement on the pyrazolo[4,3-c]pyridine nucleus enables precise bioactivity fine-tuning, with the C3 position proving particularly sensitive to steric and electronic modifications. Introduction of a phenyl group at C3 (as in 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine) creates a hydrophobic pharmacophore element essential for π-π stacking within kinase ATP-binding pockets. This modification enhances DYRK1A binding affinity by ~3-fold compared to unsubstituted analogues, while ortho-fluorination further improves metabolic stability without compromising potency [2] [3]. The N1 nitrogen offers a critical vector for solubility-enhancing modifications; acylation with benzoyl groups (e.g., phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone) boosts cell permeability, though excessive bulk diminishes target engagement [3] [10]. Converting the tertiary amine to a dihydrochloride salt markedly enhances aqueous solubility (>50-fold versus freebase), facilitating in vivo administration while maintaining the scaffold’s conformational integrity [1] [9]. Recent studies demonstrate that C5/C6 substituents influence selectivity across kinase isoforms: ethyl ester moieties at C5 favor CLK1 inhibition (Kᵢ = 42 nM), whereas carboxamide groups shift preference toward DYRK1A (Kᵢ = 18 nM) [2]. Additionally, sulfonamide-functionalized derivatives at N1 exhibit potent carbonic anhydrase inhibition (Kᵢ = 4.3–8.7 nM against hCA I/II), underscoring the scaffold’s adaptability to diverse target classes [10]. Molecular modeling confirms that C3-aryl rotation modulates H-bond donor/acceptor distance relationships, enabling optimal alignment with catalytic residues in specific enzymes.

Table 3: Substituent Effects on Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives

PositionSubstituentBiological TargetImpact on Activity
C3PhenylDYRK1A/CLK1↑↑ Potency (IC₅₀ <100 nM)
4-F-PhenylDYRK1A↑ Metabolic stability
MethylDYRK1A↓↓ Potency (IC₅₀ >500 nM)
N1HCA IX/XIIModerate inhibition
SulfonamidehCA I/II↑↑↑ Potency (Kᵢ <10 nM)
BenzoylKinases↑ Cell permeability
Salt FormDihydrochlorideSolubility↑↑ Aqueous solubility

Abbreviations: ↑ = Increased effect; ↓ = Decreased effect

The 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride exemplifies rational scaffold optimization, integrating C3 pharmacophore enhancement with salt-mediated solubilization to achieve targeted pharmacology. Its synthetic versatility—amenable to Pd-catalyzed C3 arylation and reductive amination at N7—supports rapid SAR exploration [3] [7]. Future developments will likely exploit chiral saturation centers for stereoselective target engagement, expanding this scaffold’s utility in precision medicine.

Properties

CAS Number

87628-50-0

Product Name

3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12;;/h1-5,13H,6-8H2,(H,14,15);2*1H

InChI Key

JXUHXWSFQWLPOB-UHFFFAOYSA-N

SMILES

C1CNCC2=C1NN=C2C3=CC=CC=C3.Cl.Cl

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=CC=C3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.